![molecular formula C12H11N3O2 B2444839 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime CAS No. 866157-15-5](/img/structure/B2444839.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23464 g/mol . This compound is known for its unique structure, which includes a pyrazinyloxy group attached to a phenyl ring, and an ethanone oxime moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime involves several steps. One common synthetic route starts with the preparation of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone, which is then converted to its oxime derivative. The reaction conditions typically involve the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Aplicaciones Científicas De Investigación
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The pyrazinyloxy group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime can be compared with other similar compounds, such as:
1-[4-(2-Pyridinyloxy)phenyl]-1-ethanone oxime: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-[4-(2-Pyrazinyloxy)phenyl]-2-propanone oxime: Similar structure but with a propanone oxime moiety instead of an ethanone oxime.
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone hydrazone: Similar structure but with a hydrazone group instead of an oxime group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(NZ)-N-[1-(4-pyrazin-2-yloxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(15-16)10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8,16H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGPMUIFFKDFR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
![3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

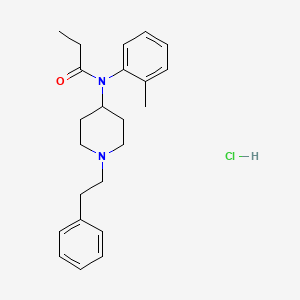
![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
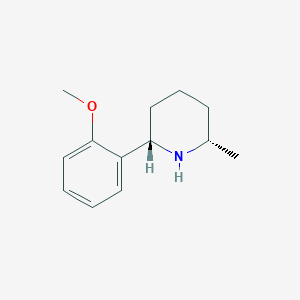
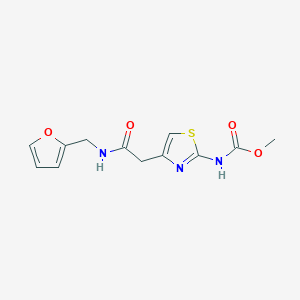

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)
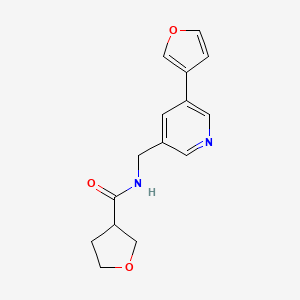
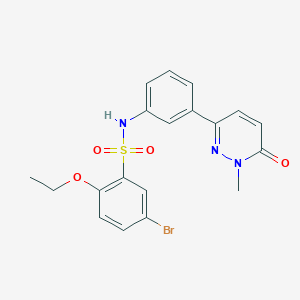
![4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B2444779.png)
